molecular formula C14H11F3O B188740 4-(Trifluoromethyl)benzhydrol CAS No. 395-23-3

4-(Trifluoromethyl)benzhydrol

Cat. No. B188740
CAS RN: 395-23-3
M. Wt: 252.23 g/mol
InChI Key: LIZDGCXCDJOWBS-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzhydrol is a chiral, racemic mixture of two optical isomers . It has been shown to elute from an ion exchange column and can be used as a chiral resolving agent . It has also been shown to form crystalline complexes with various solutes, including alcohols and organic acids .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)benzhydrol is C14H11F3O . Its molecular weight is 252.238 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Electrolyte Additive in Lithium Ion Batteries : 4-(Trifluoromethyl)benzhydrol derivatives are used as electrolyte additives in lithium ion batteries, improving cyclic stability and capacity retention in high voltage applications (Huang et al., 2014).

  • Antihyperglycemic Agents : These compounds have been studied for their potential as antihyperglycemic agents, showing significant effects in reducing plasma glucose levels (Kees et al., 1996).

  • Organic Synthesis and Catalysis : 4-(Trifluoromethyl)benzhydrol and its derivatives are used in organic synthesis, particularly in selective lithiation and electrophilic substitution reactions (Schlosser et al., 1998).

  • Magnetic Property Studies : They are utilized in the study of magnetic properties of certain stable radicals, providing insights into weak ferromagnetic interactions (Constantinides et al., 2011).

  • Electron-Withdrawing Substituent : As an electron-withdrawing substituent, 4-(Trifluoromethyl)benzhydrol influences the reactivity of compounds in various organic reactions (Castagnetti & Schlosser, 2002).

  • Impurity Profiling in Pharmaceuticals : These compounds are used in the profiling of impurities in pharmaceuticals, especially in the study of flumecinol and its derivatives (Görög et al., 1998).

  • Synthesis of Carboxylic Esters and Lactones : They aid in the synthesis of carboxylic esters and lactones, particularly in reactions involving benzoic anhydride with Lewis acid catalysts (Shiina, 2004).

  • Antiproliferative Activity Studies : Derivatives of 4-(Trifluoromethyl)benzhydrol are synthesized and evaluated for their antiproliferative activities against human cancer cell lines (Hranjec et al., 2012).

  • Electrochemical Properties : These compounds are investigated for their electrochemical properties, particularly in the synthesis of benzo[e][1,2]thiazine derivatives (Xiao et al., 2013).

Safety And Hazards

4-(Trifluoromethyl)benzhydrol is considered hazardous. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves, clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

phenyl-[4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZDGCXCDJOWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293288
Record name 4-(Trifluoromethyl)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)benzhydrol

CAS RN

395-23-3
Record name 395-23-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Trifluoromethyl)benzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)benzhydrol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MR Kilbourn, MR Pavia, VE Gregor - … Part A. Applied Radiation and Isotopes, 1990 - Elsevier
The first syntheses of fluorine-18 labeled inhibitors of GABA reuptake [(R,S)-1-{2-{4-[ 18 F]fluorophenyl}phenyl}methoxyethyl]piperidine-3-carboxylic acid, (R,S)-1-{2-(4-[ 18 F]…
Number of citations: 60 www.sciencedirect.com
M Del Bubba, A Cincinelli, L Checchini… - Journal of Chromatography …, 2011 - Elsevier
In this paper new cellulose tribenzoate/gypsum layers in the ratio up to 8/1 (w/w) were investigated for the chiral resolution of closely related aromatic ketones (eg tetralones and …
Number of citations: 9 www.sciencedirect.com

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